molecular formula C13H20N2 B1269168 1-(4-Ethylbenzyl)piperazine CAS No. 435341-97-2

1-(4-Ethylbenzyl)piperazine

Cat. No. B1269168
CAS RN: 435341-97-2
M. Wt: 204.31 g/mol
InChI Key: FUHWWXRPMBXPNY-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzyl)piperazine is a chemical compound with the linear formula C13H20N2 . It has a molecular weight of 204.32 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Piperazine derivatives have been studied extensively in the field of medicinal chemistry due to their excellent pharmacological properties . The synthetic methodologies used to prepare piperazine-containing drugs have been revised, and it’s found that owing to the popularity of this moiety, many useful synthons are commercially available .


Molecular Structure Analysis

The molecular structure of 1-(4-Ethylbenzyl)piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring .


Chemical Reactions Analysis

Piperazine is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .


Physical And Chemical Properties Analysis

1-(4-Ethylbenzyl)piperazine has a molecular weight of 204.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

Medicinal Chemistry

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .

Drug Discovery

Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

C–H Functionalization

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process allows for the creation of new compounds with potentially useful properties.

Photoredox Chemistry

Piperazines are often used in photoredox chemistry, a branch of chemistry that deals with chemical reactions that are induced by light .

Heterocyclic Chemistry

Piperazines are a key component in heterocyclic chemistry, which involves the synthesis and properties of heterocyclic compounds .

Synthesis of Other Chemical Compounds

1-(4-Ethylbenzyl)piperazine can be used as a starting material or intermediate in the synthesis of other chemical compounds .

Mechanism of Action

Target of Action

The primary target of 1-(4-Ethylbenzyl)piperazine is the GABA (γ-aminobutyric acid) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

1-(4-Ethylbenzyl)piperazine acts as an agonist at the GABA receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 1-(4-Ethylbenzyl)piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The biochemical pathways affected by 1-(4-Ethylbenzyl)piperazine are those involving GABA. By acting as an agonist at the GABA receptor, 1-(4-Ethylbenzyl)piperazine enhances the effect of GABA. This can lead to an increase in the influx of chloride ions into the neuron, making it more resistant to excitation .

Pharmacokinetics

It is known that piperazine compounds, upon entry into the systemic circulation, are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of 1-(4-Ethylbenzyl)piperazine’s action primarily involve the modulation of GABA receptor activity. By enhancing the inhibitory effects of GABA, 1-(4-Ethylbenzyl)piperazine can alter neuronal excitability, potentially leading to effects such as muscle relaxation or sedation .

Action Environment

The action, efficacy, and stability of 1-(4-Ethylbenzyl)piperazine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of 1-(4-Ethylbenzyl)piperazine, potentially influencing its ability to cross cell membranes and interact with its target receptors . Additionally, factors such as temperature and the presence of other substances can also affect the stability and activity of 1-(4-Ethylbenzyl)piperazine .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling 1-(4-Ethylbenzyl)piperazine. It’s important to avoid ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHWWXRPMBXPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354341
Record name 1-(4-ethylbenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylbenzyl)piperazine

CAS RN

435341-97-2
Record name 1-(4-ethylbenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-ETHYLBENZYL)PIPERAZINE
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